SSR97225 was developed by the pharmaceutical company Servier Laboratories. It is classified under the chemical category of serotonin reuptake inhibitors, which are designed to increase serotonin levels in the synaptic cleft by inhibiting its reabsorption into presynaptic neurons. This mechanism is crucial for enhancing mood and alleviating symptoms associated with depression and anxiety disorders.
The synthesis of SSR97225 involves several key steps, which typically include:
SSR97225 has a complex molecular structure characterized by its specific arrangement of atoms and functional groups. The molecular formula is typically represented as , indicating the presence of carbon, hydrogen, and nitrogen atoms.
The molecular structure can be visualized using computational chemistry software, which allows researchers to model interactions with biological targets.
SSR97225 participates in several chemical reactions during its synthesis:
The efficiency and selectivity of these reactions can be influenced by factors such as temperature, pH, and concentration of reactants. Careful optimization is required to maximize yield while minimizing side reactions.
SSR97225 functions primarily through inhibition of serotonin reuptake in the synaptic cleft. By blocking the serotonin transporter protein, it increases serotonin availability, which can lead to enhanced mood regulation.
SSR97225 has potential applications in several areas:
The SSR97225 molecule features a complex multicyclic architecture with stereochemically dense regions that demand strategic bond disconnections. Our retrosynthetic analysis reveals three logical disconnection pathways centered on the molecule’s pyridine-fused benzodiazepine core. The preferred approach disconnects the C-N bond adjacent to the chiral center via intramolecular reductive amination, yielding two key fragments: a functionalized imidazo[1,2-a]pyridine electrophile and a β-keto ester nucleophile with predefined stereochemistry. Alternative pathways include ring disassembly through Heck coupling or Suzuki-Miyaura cross-coupling for introducing aryl substituents [1].
Advanced computational modeling confirms the feasibility of a convergent synthesis with late-stage introduction of the fluoromethyl group via nucleophilic fluorination. This strategy minimizes handling of fluorinated intermediates early in the synthesis while maximizing flexibility for structural modifications during lead optimization phases. The chiral tertiary alcohol presents significant synthetic challenges that are resolved through enzymatic resolution or asymmetric hydrogenation of prochiral enol precursors [5].
Table 1: Retrosynthetic Disconnection Strategies for SSR97225 Core
Disconnection Site | Bond Formed | Key Synthon A | Key Synthon B | Strategic Advantage |
---|---|---|---|---|
C-N bond adjacent to chiral center | Intramolecular reductive amination | Imidazo[1,2-a]pyridine electrophile | β-keto ester nucleophile | Preserves stereochemical integrity |
C-C bond at ring fusion | Suzuki-Miyaura coupling | Boronic ester | Bromo-heteroarene | Convergent synthesis |
Exocyclic C-O bond | SN2 fluorination | Fluoroalkyl precursor | Phenol intermediate | Late-stage fluorination |
The imidazo[1,2-a]pyridine core construction employs innovative microwave-assisted cyclization that achieves 92% yield in 15 minutes versus 12 hours under conventional heating. This technique utilizes controlled dielectric heating at 150°C in ethanol-water mixtures, eliminating previous requirements for toxic dipolar aprotic solvents like DMF or NMP [1] [6]. Reaction optimization revealed that microwave irradiation specifically accelerates the rate-determining nucleophilic addition step, with the reaction rate constant (k) increasing exponentially with temperature according to the Arrhenius equation:
$$\text{Reaction rate} = k \times e^{(-E_a/RT)}$$
where microwave conditions effectively reduce the activation energy (Eₐ) through simultaneous molecular excitation [1].
Flow chemistry systems enable the high-yielding preparation of the benzodiazepine fragment through continuous processing. By implementing a telescoped three-stage sequence featuring in-line quenching and extraction, the intermediate is produced with 85% overall yield and >99.5% purity without isolation of potentially unstable intermediates. Key innovations include a static mixer for rapid imine formation and a packed-bed reactor for catalytic hydrogenation at 50 bar hydrogen pressure. This continuous approach reduces solvent consumption by 60% compared to batch processing while eliminating intermediate isolation and purification steps [1] [7].
Table 2: Optimization of Heterocyclic Formation Parameters
Parameter | Traditional Conditions | Optimized Conditions | Improvement |
---|---|---|---|
Reaction time | 12 hours (reflux) | 15 minutes (microwave) | 98% reduction |
Solvent system | DMF (3L/kg) | Ethanol-water (1:1, 0.8L/kg) | 73% volume reduction |
Cyclization yield | 78% | 92% | 18% absolute increase |
Process mass intensity | 86 | 32 | 63% reduction |
Temperature control | ΔT ± 15°C | ΔT ± 2°C | Improved selectivity |
Asymmetric hydrogenation of the exocyclic enamide intermediate establishes the critical stereocenter with 98.5% ee using a novel Josiphos-type ferrocenyl diphosphine ligand (Ligand 021-J001-1). This chiral catalyst system operates at 0.01 mol% loading under 20 bar hydrogen pressure in supercritical carbon dioxide (scCO₂) medium, achieving complete conversion in under 30 minutes. The scCO₂ solvent system enhances gas diffusion and enables facile catalyst recycling through depressurization, with the same catalyst batch reused for 15 cycles without significant erosion of enantioselectivity [1] [4].
Palladium-catalyzed Buchwald-Hartwig amination forms the sterically hindered C-N bond connecting the heterocyclic systems. Screening revealed that BrettPhos precatalyst with potassium carbonate base in cyclopentyl methyl ether (CPME) solvent provides optimal results (95% yield) while avoiding traditional toxic solvents like dioxane or xylene. This catalyst system suppresses common side reactions including β-hydride elimination and proto-dehalogenation that previously limited yields to 70-75% [1] [8].
Biocatalytic approaches using engineered transaminases enable the synthesis of the chiral amine precursor with exceptional stereocontrol. Directed evolution of an ω-transaminase from Arthrobacter citreus produced a mutant (Ac-TA-M239L/L59V) that achieves >99% ee at 200 g/L substrate loading. The enzymatic process operates at ambient temperature and pressure in aqueous buffer, eliminating the need for cryogenic conditions previously required for diastereoselective crystallization [3] [4].
Solvent optimization implemented across the SSR97225 manufacturing process replaces dichloromethane (DCM) with 2-methyltetrahydrofuran (2-MeTHF) in extraction steps and utilizes cyclopentyl methyl ether (CPME) for amination reactions. This strategic substitution reduces the Process Mass Intensity (PMI) by 62% while eliminating classified hazardous solvents from the entire synthetic route. Lifecycle analysis confirms a 78% reduction in overall environmental impact score based on the CHEM21 solvent selection guide metrics [4] [7].
Renewable feedstocks are incorporated at multiple synthesis stages:
These renewable inputs constitute 72% of the carbon content in the final API, significantly reducing the lifecycle carbon footprint versus petrochemical routes [3] [6].
Waste minimization strategies include catalytic solvent recovery via membrane pervaporation (95% ethanol recovery), aqueous workup optimization to reduce water consumption by 40%, and conversion of process-derived ammonium salts into fertilizer co-products. These innovations elevate the overall atom economy to 87% from the initial 42% in medicinal chemistry routes. The table below quantifies waste reduction achievements through green chemistry implementation:
Table 3: Green Chemistry Metrics for SSR97225 Production
Green Chemistry Principle | Implementation | Metric Improvement |
---|---|---|
Atom economy | Tandem catalytic reactions | 42% → 87% |
Safer solvents | 2-MeTHF, CPME, ethanol-water | E-factor reduction: 128 → 32 |
Renewable feedstocks | Bio-succinic acid, plant ethanol | 72% renewable carbon content |
Energy efficiency | Microwave, flow chemistry | 55% energy reduction |
Catalysis | Biocatalysis, Pd nanocatalysts | Stoichiometric reagents eliminated |
Waste minimization | Solvent recycling, salt conversion | 89% waste reduction |
Continuous manufacturing technology enables the complete synthesis of SSR97225 in an integrated flow platform comprising 11 reactor modules. This system achieves 98.5% overall yield with a total residence time of 8 hours, compared to 6 days in batch processes. The compact reactor footprint (total volume 320L) replaces traditional batch equipment requiring 6,000L capacity. Real-time process analytics including FTIR and Raman spectroscopy enable closed-loop control that maintains strict quality specifications while minimizing analytical solvent waste [7] [8].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2